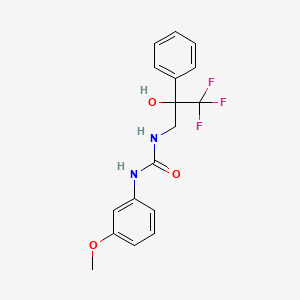

1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure .Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity with other compounds and its stability under various conditions .Physical and Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties .科学的研究の応用

Corrosion Inhibition

1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane and its derivatives demonstrate significant potential as corrosion inhibitors for metals, particularly copper, in acidic environments. Research by Gašparac, Martin, and Stupnišek-lisac (2000) on imidazole derivatives revealed their effectiveness in reducing copper corrosion rates in hydrochloric acid solutions. The study highlighted that certain imidazole derivatives, such as 1-(p-tolyl)-4-methylimidazole, exhibited superior inhibitory efficiency. Activation energy measurements and adsorption behavior analysis suggested these compounds function through a physical adsorption mechanism on the copper surface, hinting at a similar potential role for the hydroxyimino-imidazolyl-phenylpropane compound (Gašparac, Martin, & Stupnišek-lisac, 2000).

Ionic Liquids and Green Chemistry

The synthesis and application of ionic liquids derived from imidazole compounds, as explored by Holbrey, Turner, Reichert, and Rogers (2003), offer insights into the potential use of this compound in developing new, environmentally benign solvents and catalysts. Their work demonstrated the atom-efficient synthesis of hydroxyl-functionalized imidazolium cations, which could inform similar approaches with hydroxyimino-imidazolyl-phenylpropane derivatives for creating ionic liquids with unique properties, such as increased hydrophilicity and the ability to form liquid-liquid biphases (Holbrey, Turner, Reichert, & Rogers, 2003).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the manipulation of imidazole rings, as seen in the work of Jasiński, Mlostoń, Linden, and Heimgartner (2008), provides a template for synthesizing new compounds with potential biological activities. They demonstrated the synthesis of optically active 1H-imidazole 3-oxides from a-amino acid methyl esters, suggesting that derivatives of this compound could be explored for creating novel bioactive molecules or intermediates in drug synthesis (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Polymer Chemistry

Imidazole compounds play a crucial role in polymer chemistry as curing agents and intermediates. Ooi, Cook, Simon, and Such (2000) studied the curing mechanisms and kinetics of diglycidyl ether of bisphenol A using various imidazole curing agents, which underscores the utility of hydroxyimino-imidazolyl-phenylpropane derivatives in developing new materials with enhanced properties, such as thermal stability and mechanical strength (Ooi, Cook, Simon, & Such, 2000).

Environmental Chemistry

Research on the alkaline stability of imidazolium-based anion-exchange membranes (AEMs) by Lin, Dong, Li, Si, Gu, and Yan (2013) highlights the importance of imidazole derivatives in environmental applications. Their findings on the enhanced stability of C2-substituted imidazolium salts suggest that this compound could be similarly modified to improve the performance of AEMs for water purification, electrolysis, and energy conversion processes (Lin, Dong, Li, Si, Gu, & Yan, 2013).

作用機序

Safety and Hazards

特性

IUPAC Name |

(NZ)-N-(2-imidazol-1-yl-2-methyl-1-phenylpropylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-13(2,16-9-8-14-10-16)12(15-17)11-6-4-3-5-7-11/h3-10,17H,1-2H3/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXOEINQXFOOHL-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=NO)C1=CC=CC=C1)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C(=N\O)/C1=CC=CC=C1)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2670900.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2670908.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2670914.png)

![6-(Methoxymethyl)-3-[(2-methylphenyl)methyl]-2-pyrrolidin-1-ylpyrimidin-4-one](/img/structure/B2670917.png)

![(6-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2670919.png)